molecular formula C23H20ClN3O3S2 B2673132 N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291860-52-0

N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2673132
CAS No.: 1291860-52-0
M. Wt: 486
InChI Key: PPDHOMHIXFJELN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic system combining a thiophene ring fused with a pyrimidine-dione moiety. Key structural elements include:

  • 3-(2,3-Dimethylphenyl) substituent: Introduces steric bulk and lipophilicity.
  • 3-Chloro-4-methoxyphenyl group: Balances electron-withdrawing (Cl) and electron-donating (OCH3) effects, influencing electronic properties and solubility.

Such scaffolds are often explored for kinase inhibition or antimicrobial activity due to their ability to mimic nucleotide structures .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-13-5-4-6-18(14(13)2)27-22(29)21-17(9-10-31-21)26-23(27)32-12-20(28)25-15-7-8-19(30-3)16(24)11-15/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDHOMHIXFJELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article delves into its biological properties, including antioxidant and anticancer activities, mechanisms of action, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is C23H20ClN3O3S2C_{23}H_{20}ClN_{3}O_{3}S_{2}, with a molecular weight of 486.0 g/mol. The compound features a thieno[3,2-d]pyrimidine core linked to a chlorinated methoxyphenyl group and a sulfanyl moiety.

PropertyValue
Molecular FormulaC23H20ClN3O3S2
Molecular Weight486.0 g/mol
CAS Number1291860-52-0

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The DPPH radical scavenging method is commonly employed to evaluate antioxidant activity. For example, derivatives of thieno[3,2-d]pyrimidines have shown promising results in scavenging free radicals, suggesting that this compound could potentially possess similar capabilities .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Notably, compounds in the same class have demonstrated cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of related compounds:

  • Cell Lines Used : U-87 and MDA-MB-231
  • Method : MTT assay
  • Findings : Compounds exhibited IC50 values indicating potent cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting selective efficacy .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for nucleotide synthesis and cell division.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Radical Scavenging : The presence of functional groups allows the compound to donate electrons or hydrogen atoms to free radicals, neutralizing them .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Core Structure Key Substituents Physical/Chemical Properties Reference
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-(2,3-Dimethylphenyl), 3-Cl-4-OCH3-phenyl Not reported in evidence
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide Pyrido-thieno[3,2-d]pyrimidin-4-one 3-Butyl group, pyridine fusion Increased rigidity due to pyridine ring
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indol-4-one Pyrimidine-indole fusion, 4-Cl-phenyl Enhanced π-π stacking potential

Analysis :

  • The pyrido-thieno-pyrimidinone () introduces a fused pyridine ring, likely improving planar stacking interactions but reducing solubility.
  • The pyrimido-indole core () replaces thiophene with indole, enabling additional hydrogen bonding via the indole NH.
Substituent Effects on Acetamide Derivatives
Compound Substituent Profile Synthesis Yield Melting Point (°C) Reference
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 2-Methylpropyl (branched alkyl), 3-Cl-4-OCH3-phenyl Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl-dihydropyrimidine, 2,3-diCl-phenyl 80% 230
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Cyano, 4-OCH3-phenyl hydrazine, sulfamoylphenyl 95% 274

Analysis :

  • Cyano and sulfamoyl groups () introduce strong electron-withdrawing effects, improving metabolic stability but reducing solubility.

Key Trends :

  • Alkylation/arylation at the sulfanyl position is a common strategy for diversifying acetamide-linked heterocycles.
  • Substituents on the anilide ring (e.g., Cl, OCH3) are tailored to modulate electronic and steric effects.

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